3-Fluoropropyl methanesulfonate
Overview
Description
The compound "3-Fluoropropyl methanesulfonate" is not directly mentioned in the provided papers, but the research context involves related fluorinated methanesulfonate compounds and their derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and material sciences. The studies explore various aspects of these compounds, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of fluorinated methanesulfonate derivatives is a key focus in several studies. For instance, the iridium-catalyzed allylic alkylation of fluorobis(phenylsulfonyl)methane (FBSM) is reported to afford enantiopure fluorobis(phenylsulfonyl)methylated compounds with high regio- and enantioselectivity . Another study presents a nucleophilic fluoroalkylation methodology to prepare alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes with excellent yields . Additionally, azetidinium methanesulfonates have been synthesized using heat-induced cyclization of 3-methanesulfonyloxypropyl amines, which efficiently incorporate radioactive [18F]fluoride for the synthesis of 3-[18F]fluoropropyl tertiary amines .
Molecular Structure Analysis
The molecular structure of fluorinated methanesulfonate derivatives is crucial for understanding their reactivity and potential applications. The absolute configuration of fluorinated derivatives obtained from the addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes was determined by X-ray diffraction analysis, highlighting the importance of molecular structure in achieving high enantioselectivity . The crystal and molecular structures of various acyclic (fluorosulfonyl)- or ((trifluoromethyl)sulfonyl)-nitrogen derivatives have also been reported, providing insights into the electron delocalization and bond lengths in these compounds .
Chemical Reactions Analysis
The reactivity of methanesulfonates with biological molecules such as acetylcholinesterase has been studied, revealing that methanesulfonates can form an inactive methanesulfonyl-enzyme derivative, which is desulfonylated by reaction with thiocholine . The chemical comparison of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds has shown that methanesulfonyl fluoride is substantially less reactive towards hydrogen bonding and cupric complex coordination .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated methanesulfonate derivatives are diverse and influence their practical applications. The water solubility, vapor pressure, heat of vaporization, and solubility parameter of methanesulfonyl fluoride have been characterized, indicating that it is a weaker hydrogen bond acceptor compared to phosphorus esters . The synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives via a new C–S bond-forming strategy has been developed, showcasing the tunability of these compounds as substituted methyl synthons .
Scientific Research Applications
Radiosynthesis Applications
- Radiosynthesis of Fluoropropyl Amines : 3-Methanesulfonyloxypropyl tertiary amines, when heated, cyclize to form azetidinium methanesulfonate moieties. These are efficient in incorporating radioactive [18F]fluoride, crucial for synthesizing 3-[18F]fluoropropyl tertiary amines (Kiesewetter & Eckelman, 2004).
Chemical Reactions
- Fluoride's Effect on Reactions with Acetylcholinesterase : Fluoride influences the reactions of methanesulfonates with acetylcholinesterase, impacting the sulfonylation process and binding dynamics (Greenspan & Wilson, 1970).
- Nucleophilic Fluorine Displacement Reactions : The reagent Et3N.2HF, used for nucleophilic substitution of bromides or methanesulfonates, demonstrates limited formation of undesired elimination side products, highlighting a convenient method for fluorination (Giudicelli, Picq & Veyron, 1990).
Biochemical Applications
- Acetylcholinesterase Reaction Acceleration : Methanesulfonyl fluoride, a potent inhibitor, is shown to react with acetylcholinesterase, forming a derivative that's influenced by substituted ammonium ions. This has implications for understanding enzyme inhibition (Kitz & Wilson, 1963).
Industrial Applications
- Esterification in Ionic Liquids : Methanesulfonates are used in the esterification of carboxylic acids with alkyl halides in ionic liquids, showing wide applicability and mild, green conditions (Brinchi, Germani & Savelli, 2003).
- Microbial Metabolism : Methanesulfonic acid, a derivative of methanesulfonate, is metabolized by various aerobic bacteria but not by anaerobes, playing a role in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).
Synthetic Chemistry
- Synthesis of Glycosyl Methanesulfonates : Glycosyl methanesulfonates undergo regio- and stereoselective couplings, catalyzed by diarylborinic acid. This has implications in synthetic chemistry, particularly in the synthesisof disaccharides (D’Angelo & Taylor, 2016).
Electrochemistry
- Role in Electrodeposition : Methanesulfonic acid (MSA) is used in electrodeposition processes, particularly in the deposition of Cu-Sn alloys, with the role of fluorosurfactants being significant in these processes (Pewnim & Roy, 2015a), (Pewnim & Roy, 2015b).
Analytical Chemistry
- Fluorescence Analysis : Methanesulfonic acid can be determined sensitively and selectively using N-methylacridone fluorophore, showcasing a method for detecting stronger acids (Masuda, Uda, Kamochi & Takadate, 2005).
Battery Technology
- High-Voltage Battery Performance : (Trimethylsilyl)methanesulfonate is utilized as an interface-stabilizing additive in high-voltage batteries, enhancing the performance and stability of the battery (Lim, Cho, Kim & Yim, 2016).
Mechanism of Action
Target of Action
3-Fluoropropyl Methanesulfonate is a biological alkylating agent . The primary targets of 3-Fluoropropyl Methanesulfonate are the alkyl-oxygen bonds within the intracellular milieu .
Mode of Action
The structure of the alkyl group of 3-Fluoropropyl Methanesulfonate esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
The methane sulfonate esters of dihydric and polyhydric alcohols, such as 3-Fluoropropyl Methanesulfonate, are known to undergo fission and react within the intracellular milieu . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .
Result of Action
It is known that the compound can act as a natural antioxidant and has been shown to inhibit tumor growth and metastasis in a mouse model .
Action Environment
The action environment of 3-Fluoropropyl Methanesulfonate is largely dependent on the intracellular milieu, where its alkyl-oxygen bonds undergo fission
properties
IUPAC Name |
3-fluoropropyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO3S/c1-9(6,7)8-4-2-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTJTTYHDNOOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289903 | |
Record name | 3-Fluoropropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
372-04-3 | |
Record name | 372-04-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoropropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Fluoropropyl methanesulfonate in studying Vitamin E?
A1: 3-Fluoropropyl methanesulfonate serves as a key reagent in synthesizing a non-radioactive analog of γ-Tocotrienol (γ-T-3), a type of Vitamin E. [] This analog, F-γ-T-3, is crucial for comparison and validation purposes in studies utilizing positron emission tomography (PET) imaging to track Vitamin E distribution in living organisms. [] The research aimed to develop a method for studying Vitamin E biodistribution and dynamics in vivo, not for therapeutic purposes.
Q2: How does the synthesis of F-γ-T-3 using 3-Fluoropropyl methanesulfonate contribute to Vitamin E research?
A2: The synthesis of F-γ-T-3 using 3-Fluoropropyl methanesulfonate provides a non-radioactive counterpart to the radiolabeled [18F]F-γ-T-3 used in PET imaging. [] This is important for several reasons:
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